Hepatocyte Cytotoxicity: NUCC-555 vs NUCC-474
In a direct head-to-head cytotoxicity comparison, NUCC-555 demonstrated substantially lower cell death than its closest structural analog NUCC-474 in both human Huh-7 hepatoma cells and primary rat hepatocytes. At 2.5 μg/mL over 48 h, NUCC-555 killed less than 20% of both cell types, whereas NUCC-474 killed 19.3 ± 8.9% of Huh-7 cells and 36.1 ± 4.5% of primary hepatocytes [1]. At the elevated concentration of 62.5 μg/mL, the divergence was even more pronounced: NUCC-474 caused 87.3 ± 1.7% cell death in primary hepatocytes compared to 53.2 ± 2.6% for NUCC-555 [1]. This superior hepatic safety profile was the explicit reason NUCC-474 was abandoned in favor of NUCC-555 for all subsequent liver-focused in vitro and in vivo studies [1].
| Evidence Dimension | Cytotoxicity (% cell death) in primary rat hepatocytes |
|---|---|
| Target Compound Data | NUCC-555: <20% at 2.5 μg/mL (48 h); 53.2 ± 2.6% at 62.5 μg/mL |
| Comparator Or Baseline | NUCC-474: 36.1 ± 4.5% at 2.5 μg/mL (48 h); 87.3 ± 1.7% at 62.5 μg/mL |
| Quantified Difference | At 62.5 μg/mL: 34.1 percentage-point lower cell death (1.64-fold reduction); at 2.5 μg/mL: >16 percentage-point lower in primary hepatocytes |
| Conditions | Primary rat hepatocytes and human Huh-7 cells; 48 h incubation; MTT assay; data from Bhushan et al. (2024) Cells 13(7):649 |
Why This Matters
For researchers procuring an activin antagonist for hepatic stellate cell, hepatocyte, or liver fibrosis studies, NUCC-555 provides a significantly wider non-toxic working concentration range than NUCC-474, directly enabling the chronic dosing regimens required in liver disease models.
- [1] Bhushan B, Stoops JW, Mars WM, Orr A, Bowen WC, Paranjpe S, Michalopoulos GK. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease. Cells. 2024 Apr 8;13(7):649. doi: 10.3390/cells13070649. View Source
